molecular formula C15H27NOS B14697629 2-Dodecyl-1,2-thiazol-3(2H)-one CAS No. 26530-07-4

2-Dodecyl-1,2-thiazol-3(2H)-one

Cat. No.: B14697629
CAS No.: 26530-07-4
M. Wt: 269.4 g/mol
InChI Key: XNZFZRQEAZMSIS-UHFFFAOYSA-N
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Description

2-Dodecyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazolone family. Thiazolones are known for their diverse biological activities and are often used in various industrial applications. This compound, in particular, is characterized by a dodecyl chain attached to the thiazolone ring, which imparts unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of dodecylamine with carbon disulfide and an appropriate halogenated compound, followed by cyclization to form the thiazolone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring to other functional groups.

    Substitution: The dodecyl chain or other parts of the molecule can be substituted with different groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Dodecyl-1,2-thiazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating infections.

    Industry: Utilized in the formulation of various products, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Dodecyl-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The thiazolone ring can interact with enzymes or receptors, leading to biological effects. The dodecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dodecyl-1,3-thiazol-4(5H)-one
  • 2-Dodecyl-1,2-thiazolidin-3-one
  • 2-Dodecyl-1,2-thiazol-5(2H)-one

Uniqueness

2-Dodecyl-1,2-thiazol-3(2H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dodecyl chain and the thiazolone ring makes it particularly effective in certain applications compared to its analogs.

Properties

CAS No.

26530-07-4

Molecular Formula

C15H27NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-dodecyl-1,2-thiazol-3-one

InChI

InChI=1S/C15H27NOS/c1-2-3-4-5-6-7-8-9-10-11-13-16-15(17)12-14-18-16/h12,14H,2-11,13H2,1H3

InChI Key

XNZFZRQEAZMSIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C=CS1

Origin of Product

United States

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